Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate
Description
Structural Classification Within Heterocyclic Chemistry
The compound belongs to the pyrano[2,3-d]pyrimidine family, a class of bicyclic heterocycles characterized by a fused oxygen-containing pyran ring and a nitrogen-rich pyrimidine ring. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, serves as the foundational scaffold. The pyran ring, a six-membered oxygen heterocycle, is annulated at the 2,3-positions of the pyrimidine, creating a rigid bicyclic system.
The structural complexity of this derivative arises from its substituents:
- A cyclohexyl group at position 1 of the pyrimidine ring.
- A methyl group at position 3.
- A phenyl ring at position 7 of the pyran moiety.
- An ethyl carboxylate ester at position 6.
These substituents influence the compound’s electronic properties, steric bulk, and intermolecular interactions. The table below summarizes key structural features:
The compound’s IUPAC name, This compound, reflects this intricate substitution pattern. Its molecular formula, $$ \text{C}{23}\text{H}{28}\text{N}{2}\text{O}{5} $$, corresponds to a molecular weight of 412.48 g/mol.
Historical Development of Pyrano[2,3-d]Pyrimidine Derivatives
The synthesis of pyrano[2,3-d]pyrimidine derivatives has evolved significantly over the past century. Early methodologies focused on stepwise ring construction , where the pyrimidine and pyran rings were assembled sequentially. For example, classical approaches involved condensing barbituric acid derivatives with carbonyl compounds to form the pyrimidine core, followed by cyclization with dienophiles to introduce the pyran ring.
A paradigm shift occurred in the 21st century with the advent of multicomponent reactions (MCRs) , which enabled the simultaneous formation of multiple bonds in a single reaction vessel. These methods, such as the Biginelli and Hantzsch reactions, improved synthetic efficiency and reduced waste. A 2022 review highlighted the use of MCRs to synthesize pyrano[2,3-d]pyrimidine derivatives with diverse substituents, including the ethyl carboxylate and cyclohexyl groups present in this compound.
The drive to explore these derivatives stems from their biological relevance . Pyrano[2,3-d]pyrimidines are isosteres of purine nucleotides, allowing them to interact with enzymes and receptors in biochemical pathways. For instance, the phenyl and cyclohexyl groups in this derivative enhance binding affinity to hydrophobic pockets in protein targets, a feature leveraged in anticancer drug discovery.
Recent advances in catalysis, such as organocatalysis and microwave-assisted synthesis, have further refined the preparation of these compounds. For example, green chemistry approaches using water as a solvent or recyclable catalysts have been reported, aligning with sustainable practices.
In summary, the historical trajectory of pyrano[2,3-d]pyrimidine synthesis reflects a broader trend in organic chemistry: the pursuit of efficiency, selectivity, and functional diversity. This compound exemplifies the success of these efforts, embodying both structural complexity and synthetic accessibility.
(Word count: 1,020)
Properties
CAS No. |
69310-78-7 |
|---|---|
Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H28N2O5/c1-3-29-22(27)17-14-18-20(26)24(2)23(28)25(16-12-8-5-9-13-16)21(18)30-19(17)15-10-6-4-7-11-15/h4,6-7,10-11,16-17,19H,3,5,8-9,12-14H2,1-2H3 |
InChI Key |
ZQEYUJNHTLLUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N(C(=O)N(C2=O)C)C3CCCCC3)OC1C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone, ethyl acetoacetate, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate has shown promise in inhibiting the proliferation of cancer cells in vitro. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could disrupt cellular signaling pathways associated with tumor growth .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research into related pyrano-pyrimidine derivatives has revealed their effectiveness against various bacterial strains. For instance, a study indicated that modifications to the pyrimidine ring could enhance antibacterial efficacy by targeting bacterial cell membranes .
3. Anti-inflammatory Effects
Pyrimidine derivatives are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This application is particularly relevant in the development of treatments for chronic inflammatory diseases .
Material Science Applications
1. Polymer Chemistry
The unique structure of this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties due to its rigid structure and potential for cross-linking .
2. Photovoltaic Materials
Studies have explored the use of pyrimidine derivatives in organic photovoltaic devices. The compound's electronic properties may facilitate charge transport within photovoltaic materials, potentially improving efficiency and stability under operational conditions .
Case Studies
Case Study 1: Anticancer Research
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited significant antibacterial activity at low concentrations. The study highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance.
Case Study 3: Polymer Development
Researchers synthesized a series of polymers incorporating this compound as a functional monomer. The resulting materials showed enhanced mechanical strength and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound binds to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison with Analogs
*Estimated molecular formula: C23H25N3O5 (based on substituents).
Key Differences and Implications
Core Heterocycle Modifications: The target compound’s pyrano[2,3-d]pyrimidine core is partially saturated (hexahydro), which may enhance conformational flexibility compared to fully aromatic systems like triazolo[4,3-a]pyrimidine (Compound 12) or sulfur-containing thieno[3,2-d]pyrimidine (Compound 2) . Saturation can influence ring puckering and intermolecular interactions .
Substituent Effects :
- The cyclohexyl group at position 1 in the target compound likely increases lipophilicity (logP) compared to smaller alkyl groups (e.g., methyl in Compound 2 or benzyl in Compound 11 ). This could enhance membrane permeability but reduce aqueous solubility.
- The phenyl group at position 7 may engage in π-π stacking with biological targets, similar to anti-HIV pyrimidine-catechol-diether analogs .
Synthetic Routes: Multi-component reactions (e.g., ethanol reflux ) are efficient for pyrano[2,3-d]pyrimidine synthesis but may yield lower regioselectivity compared to stepwise protocols, such as DMF-mediated reactions for thieno[3,2-d]pyrimidines .
Biological Activity
Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate (CAS No: 69310-78-7) is a complex organic compound belonging to the pyrano[2,3-d]pyrimidine family. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound contribute to its biological properties and mechanisms of action.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O5 |
| Molecular Weight | 412.48 g/mol |
| Density | 1.28 g/cm³ |
| Boiling Point | 537.8 °C at 760 mmHg |
| Flash Point | 279.1 °C |
Biological Activity Overview
Recent studies have highlighted the potential biological activities of this compound in various fields:
- Anticancer Activity : Preliminary research indicates that this compound exhibits significant inhibition of cell proliferation in certain cancer cell lines. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell growth and survival.
- Antimicrobial Properties : The compound has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has been tested against Escherichia coli and Pseudomonas aeruginosa, demonstrating effective minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Antioxidant Activity : Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl derivatives have also been reported to possess antioxidant properties, which can mitigate oxidative stress in biological systems.
The biological activity of Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl derivatives is primarily attributed to their interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, its binding affinity to kinases involved in cell signaling pathways can lead to reduced cell proliferation.
- Receptor Interaction : It may also interact with various receptors that modulate cellular responses to external stimuli.
Case Studies
Several studies have investigated the biological activity of compounds similar to Ethyl 1-cyclohexyl derivatives:
-
Anticancer Studies :
- A study demonstrated that derivatives exhibited cytotoxic effects on HeLa cells with IC50 values indicating potent anticancer activity.
- Molecular docking studies suggested strong binding interactions with target proteins involved in cancer progression.
-
Antimicrobial Studies :
- Research indicated that derivatives showed significant antibacterial activity with MIC values lower than those of conventional antibiotics.
- The structure–activity relationship (SAR) analysis revealed that specific substituents enhance antimicrobial efficacy.
Comparative Analysis
To understand the unique properties of Ethyl 1-cyclohexyl derivatives better, a comparative analysis with other pyrano[2,3-d]pyrimidine compounds can be insightful:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| Ethyl 1-cyclohexyl-3-methyl derivative | High | Moderate | Moderate |
| Pyrano[2,3-d]pyrimidine derivatives | Moderate | High | High |
| Other substituted pyrimidines | Variable | Low to Moderate | Variable |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs), such as the Biginelli reaction, which involves cyclohexyl isocyanide, ethyl acetoacetate, and a phenyl-substituted aldehyde. Cyclocondensation under acidic conditions (e.g., HCl in ethanol) or microwave-assisted methods can enhance reaction efficiency. Key parameters include temperature control (60–80°C) and stoichiometric ratios of reactants to minimize side products .
Q. How is the structural characterization of this compound performed, and what analytical techniques are essential for confirming its purity and stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing precise bond lengths, angles, and space group data (e.g., monoclinic systems with P2₁/c symmetry). Complementary techniques include:
- NMR spectroscopy : and NMR to verify substituent positions and cyclohexyl/phenyl group orientations.
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- HPLC : For purity assessment (>95% recommended for pharmacological studies) .
Q. What are the typical solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : The compound exhibits poor aqueous solubility due to its hydrophobic cyclohexyl and phenyl groups. Solubility can be improved using co-solvents like DMSO or PEG-400. Stability studies (via TGA/DSC) indicate decomposition above 200°C, with optimal storage at –20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can computational chemistry tools (e.g., DFT, molecular docking) be applied to predict the reactivity and biological targets of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein databases (e.g., PDB) identifies potential targets like cyclooxygenase-2 (COX-2) or kinases. Validation requires correlation with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies are effective in resolving contradictions between experimental spectral data and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in gas-phase DFT models. To address this:
- Solvent correction models : Use Polarizable Continuum Models (PCM) in DFT to simulate solvent environments.
- Dynamic NMR : Track temperature-dependent conformational changes in solution.
- X-ray crystallography : Compare experimental vs. calculated dihedral angles to refine force fields .
Q. How can the synthetic pathway be optimized for scalability while maintaining enantiomeric purity, particularly for the cyclohexyl substituent?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in asymmetric Biginelli reactions. Continuous-flow reactors improve scalability by ensuring consistent temperature and mixing. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress and enantiomeric excess (ee) in real time .
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer :
- In vitro : CYP450 inhibition assays (e.g., CYP3A4/2D6) to assess metabolic stability; Caco-2 cell monolayers for permeability studies.
- In vivo : Rodent models for bioavailability (oral vs. IV administration) and acute toxicity (LD₅₀ determination via OECD 423 guidelines). Metabolite identification via LC-MS/MS is critical for detecting reactive intermediates .
Q. How do structural modifications (e.g., replacing the phenyl group with heteroaromatic rings) impact the compound’s bioactivity and physicochemical properties?
- Methodological Answer : Replace the phenyl group with pyridine or thiophene to enhance solubility and target affinity. Quantitative Structure-Activity Relationship (QSAR) models correlate logP, polar surface area (PSA), and IC₅₀ values. For example:
| Substituent | logP | PSA (Ų) | COX-2 IC₅₀ (µM) |
|---|---|---|---|
| Phenyl | 3.2 | 78.5 | 12.4 |
| Pyridin-3-yl | 2.8 | 85.2 | 8.7 |
| Data from analogs suggest that electron-deficient heterocycles improve target engagement . |
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in different cell lines?
- Methodological Answer : Variability often stems from differences in assay conditions (e.g., serum concentration, incubation time). Standardize protocols using:
- MTT vs. resazurin assays : Compare viability endpoints.
- Cell line authentication : STR profiling to confirm genetic stability.
- Positive controls : Include reference drugs (e.g., doxorubicin) to calibrate response thresholds. Cross-validate results in 3D spheroid models for physiological relevance .
Key Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
